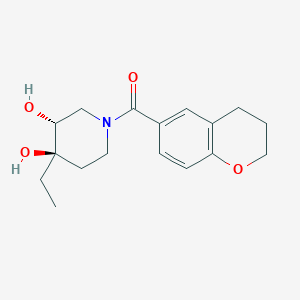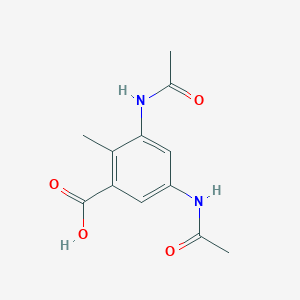![molecular formula C18H22N6O2 B5539902 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide involves complex organic reactions, such as cyclization, cycloaddition, and N-alkylation. For example, cycloaddition methods have been utilized to generate cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, highlighting the strategic use of cyclic dienophiles and 3-pyrroline derivatives in the synthesis of complex bicyclic systems (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds, such as tetrazole and pyrrolidine derivatives, has been characterized through techniques like X-ray diffraction, revealing the stereochemistry and conformational preferences of these molecules. For instance, derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate have been synthesized and characterized, showcasing the importance of structural analysis in understanding the chemical behavior and potential pharmacological activity of these compounds (Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antiallergic Potential
A study focusing on the antiallergic capabilities of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, closely related compounds, demonstrated notable antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay after oral administration. This research underscores the potential for tetrazole-based compounds, including 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide, in developing new antiallergic agents. The compound showed a significant potency in comparison to disodium cromoglycate (DSCG), suggesting its promise as a clinically useful antiallergic agent (Honma et al., 1983).
Luminescence Sensing and Dye Absorption
The coordination polymer [Zn2(L)2(bpe)2(H2O)2] underwent a unique single-crystal-to-single-crystal (SCSC) [2 + 2] photodimerization to generate a 2D coordination polymer, showcasing the polymer's potential in luminescence sensing of Fe(3+) ions and selective absorption of dyes. This finding highlights the versatile applications of complex compounds like 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide in the development of new materials with sensing and dye absorption capabilities (Feilong Hu et al., 2015).
Antimicrobial Activity
Research into methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which share structural similarities with the compound , showed promising antimicrobial activity against various bacterial and fungal strains. This suggests the potential of 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide and related compounds in the development of new antimicrobial agents (Nural et al., 2018).
Photophysical Applications
The study on tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, structurally related to the compound of interest, revealed high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. This indicates the potential for the use of 1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide in the development of materials for organic light-emitting devices and biological labeling (Jianhong Chen et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-oxo-N-[(1-phenyltetrazol-5-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-17-10-13(12-23(17)14-6-4-5-7-14)18(26)19-11-16-20-21-22-24(16)15-8-2-1-3-9-15/h1-3,8-9,13-14H,4-7,10-12H2,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVPRJSTWUZMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)
![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)